molecular formula C17H25NO5S B12190328 Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate

Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B12190328
M. Wt: 355.5 g/mol
InChI Key: UQDBQFAQOVPIBX-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 5-methoxy-2,4-dimethylbenzenesulfonyl group at the 1-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The 5-methoxy-2,4-dimethylbenzenesulfonyl group can be introduced via a sulfonylation reaction using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and a suitable base.

    Esterification: The ethyl ester group can be introduced through an esterification reaction involving ethyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-4-sulfonyl derivatives.

    Sulfonyl Piperidines: Compounds with similar sulfonyl groups attached to the piperidine ring.

Uniqueness

Ethyl 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25NO5S

Molecular Weight

355.5 g/mol

IUPAC Name

ethyl 1-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C17H25NO5S/c1-5-23-17(19)14-6-8-18(9-7-14)24(20,21)16-11-15(22-4)12(2)10-13(16)3/h10-11,14H,5-9H2,1-4H3

InChI Key

UQDBQFAQOVPIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C

Origin of Product

United States

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